An In-depth Technical Guide to the Physicochemical Properties of trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl
An In-depth Technical Guide to the Physicochemical Properties of trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl (CAS No. 84540-37-4), a key component in the formulation of nematic liquid crystal mixtures. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's characteristics. The guide covers its chemical identity, thermal behavior, solubility, and spectroscopic signature. Furthermore, it outlines detailed, field-proven experimental protocols for the characterization of these properties and a representative synthetic route, grounding all information in authoritative references.
Introduction: The Significance of a Biphenyl Liquid Crystal
trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl belongs to a class of calamitic (rod-shaped) liquid crystals that are fundamental to the electro-optical industry, particularly in the manufacturing of liquid crystal displays (LCDs)[1]. The unique molecular architecture, consisting of a rigid biphenyl core and flexible alkyl and cyclohexyl substituents, gives rise to a mesophase—a state of matter intermediate between a crystalline solid and an isotropic liquid. In this nematic phase, the molecules exhibit long-range orientational order but lack positional order, a property that allows for the manipulation of light in response to an electric field[2][3].
The precise physicochemical properties of this compound, such as its thermal transition temperatures, dielectric anisotropy, and viscosity, are critical determinants of the performance of a liquid crystal mixture, influencing parameters like the operating temperature range, switching speed, and contrast of a display. This guide serves to consolidate and elucidate these key properties, providing both the data and the methodological context required for its application and further research.
Chemical and Physical Identity
The foundational step in characterizing any chemical entity is to establish its fundamental identifiers and core physical properties. These data are crucial for stoichiometric calculations, regulatory compliance, and predicting its behavior in various physical states.
Molecular Structure and Identifiers
The molecular structure of trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl is depicted below. The "trans" configuration refers to the stereochemistry of the substituted cyclohexyl ring, which is a critical factor for achieving the desired liquid crystalline properties[4].
Caption: Chemical structure of trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl.
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of the title compound. It is important to note that while some properties are experimentally determined, others, such as the boiling point, are predicted based on computational models due to the high temperatures involved which can lead to decomposition.
| Property | Value | Source(s) |
| CAS Number | 84540-37-4 | [5][6][7] |
| Molecular Formula | C₂₃H₃₀ | [5][8] |
| Molecular Weight | 306.49 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | ~136 °C (Crystal to Nematic) | [5][6][9] |
| Clearing Point | ~169 °C (Nematic to Isotropic) | [10] |
| Boiling Point | 426.8 ± 25.0 °C (Predicted) | [5] |
| Density | 0.949 ± 0.06 g/cm³ (Predicted) | [5] |
Thermal Properties and Phase Transitions
The defining characteristic of a liquid crystal is its thermal behavior. The transitions between the crystalline solid, the liquid crystalline mesophase(s), and the isotropic liquid phase are critical parameters for any application. These are typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Understanding the Thermal Transitions
For trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl, two primary thermal transitions are of importance:
-
Melting Point (Crystal-to-Nematic Transition): This is the temperature at which the solid crystalline lattice breaks down, but the material retains orientational order, entering the nematic phase. For this compound, this occurs at approximately 136°C [5][6][9].
-
Clearing Point (Nematic-to-Isotropic Transition): This is the temperature at which the nematic phase loses its orientational order and becomes a true isotropic liquid. This transition is reported to occur at approximately 169°C [10].
The range between the melting point and the clearing point is known as the mesomorphic range . A wide and stable nematic range is a desirable feature for many applications.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is the primary technique for quantitatively measuring the temperatures and enthalpy changes of phase transitions[2][3][11].
Objective: To determine the melting point (Tₘ) and the nematic-to-isotropic transition temperature (Tₙᵢ), along with their associated enthalpies (ΔH).
Methodology:
-
Sample Preparation: Accurately weigh approximately 2-5 mg of the compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 30°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected clearing point (e.g., 200°C).
-
Hold isothermally for a few minutes to ensure complete melting and removal of thermal history.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Perform a second heating scan under the same conditions. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the crystal-to-nematic and nematic-to-isotropic transitions. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
Caption: Workflow for DSC analysis of liquid crystal phase transitions.
Solubility Characteristics
The solubility of a liquid crystal is a crucial parameter for its purification, formulation into mixtures, and for certain applications where it might be used in a solution. Biphenyl-based compounds are generally nonpolar and thus are soluble in common organic solvents.
Qualitative Solubility
trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl is reported to be soluble in common organic solvents such as ethanol and dimethylformamide. Based on its nonpolar character, it is expected to be soluble in solvents like:
-
Nonpolar solvents: Hexane, Toluene, Chloroform, Dichloromethane
-
Polar aprotic solvents: Tetrahydrofuran (THF), Ethyl Acetate
-
Polar protic solvents: Sparingly soluble in lower alcohols, with solubility decreasing as the alcohol's polarity increases.
-
Insoluble: Water
Experimental Protocol: Gravimetric Solubility Determination
A straightforward method to quantify solubility is to determine the saturation concentration of the compound in a given solvent at a specific temperature[12].
Objective: To determine the solubility (in g/100 mL) of the compound in a selected solvent at room temperature.
Methodology:
-
Sample Preparation: Add an excess amount of the crystalline compound to a known volume of the chosen solvent (e.g., 10 mL) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. An overhead shaker or a magnetic stirrer can be used[12].
-
Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any suspended microcrystals.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dissolved solid is obtained.
-
Calculation: The solubility is calculated using the following formula: Solubility ( g/100 mL) = (Weight of residue (g) / Volume of supernatant (mL)) * 100
Caption: Gravimetric method for solubility determination.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing insights into its structure and purity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl, the expected molecular ion peak [M]⁺ would be at m/z 306.49[8].
Expected Fragmentation: In electron impact (EI) mass spectrometry, the fragmentation of alkyl-substituted biphenyl and cyclohexyl compounds is complex. Key fragmentation pathways would likely involve:
-
Loss of the ethyl group (M-29)
-
Loss of the propyl group (M-43)
-
Cleavage of the cyclohexyl ring
-
Formation of biphenyl radical cation and related fragments[13][14].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
Aromatic Protons: Multiplets in the range of δ 7.0-7.6 ppm. The protons on the two different phenyl rings will have slightly different chemical shifts.
-
Ethyl Group (CH₂): A quartet around δ 2.6-2.8 ppm.
-
Ethyl Group (CH₃): A triplet around δ 1.2-1.4 ppm.
-
Cyclohexyl and Propyl Protons: A complex series of multiplets in the aliphatic region, typically between δ 0.8-2.0 ppm.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
Aromatic Carbons: Multiple signals between δ 125-145 ppm.
-
Aliphatic Carbons (Ethyl, Propyl, Cyclohexyl): Signals in the range of δ 14-45 ppm.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following absorption bands[18][19][20][21]:
-
C-H stretching (aromatic): Above 3000 cm⁻¹
-
C-H stretching (aliphatic): Below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹)
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-H bending (aliphatic): Around 1375-1465 cm⁻¹
Synthesis of trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl
The synthesis of unsymmetrical biaryl compounds like the title molecule is most efficiently achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method[22][23][24][25].
Synthetic Strategy: Suzuki-Miyaura Coupling
The core of this synthesis is the formation of the C-C bond between the two phenyl rings. This is achieved by coupling an arylboronic acid (or its ester) with an aryl halide.
Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.
Experimental Protocol: Representative Synthesis
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar compounds[23].
Objective: To synthesize trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl from commercially available or readily synthesized precursors.
Materials:
-
4-Ethylphenylboronic acid
-
1-Bromo-4-(trans-4-propylcyclohexyl)benzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromo-4-(trans-4-propylcyclohexyl)benzene (1.0 eq), 4-ethylphenylboronic acid (1.2 eq), and the palladium catalyst (e.g., 2-3 mol%).
-
Solvent Addition: Add a mixture of toluene and ethanol (e.g., 4:1 v/v) to the flask, followed by the aqueous sodium carbonate solution (2.0 eq).
-
Inert Atmosphere: De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-90°C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature. Add water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the product with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic phase with water and then with brine to remove inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify it by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain the pure, white crystalline product.
Conclusion
trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl is a well-defined chemical entity with distinct physicochemical properties that make it a valuable component in the field of liquid crystal technology. Its thermal behavior, characterized by a stable nematic phase over a specific temperature range, is its most critical attribute. This guide has provided a consolidated source of its key properties, along with detailed, actionable protocols for its characterization and synthesis. The provided methodologies are robust and can be adapted for the study of other similar liquid crystalline materials. A thorough understanding of these properties is essential for the rational design and optimization of advanced materials for electro-optical and other applications.
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